molecular formula C20H25NO3 B2752275 2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid CAS No. 1397003-14-3

2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid

Cat. No.: B2752275
CAS No.: 1397003-14-3
M. Wt: 327.424
InChI Key: CPOZZGCEUIQCFV-UHFFFAOYSA-N
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Description

2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid is a compound that features an adamantane moiety, a phenyl group, and a formamido group. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid typically involves the reaction of adamantanecarboxylic acid with appropriate reagents to introduce the formamido and phenylpropanoic acid groups. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, often involves large-scale organic synthesis techniques. These methods may include catalytic hydrogenation, oxidation, and other processes that can be scaled up for mass production. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine or chlorine with a suitable catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Adamantan-1-yl)-3-hydroxypropanoic acid
  • 2-(Adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles
  • 2-(Adamantan-1-yl)-5-aryl-2H-tetrazoles

Uniqueness

2-(Adamantan-1-ylformamido)-3-phenylpropanoic acid is unique due to its combination of the adamantane moiety, formamido group, and phenylpropanoic acid structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(adamantane-1-carbonylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c22-18(23)17(9-13-4-2-1-3-5-13)21-19(24)20-10-14-6-15(11-20)8-16(7-14)12-20/h1-5,14-17H,6-12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOZZGCEUIQCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1397003-14-3
Record name 2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid
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